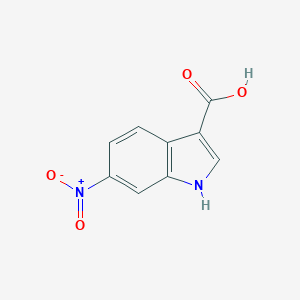

6-Nitro-1h-indole-3-carboxylic acid

概述

描述

6-Nitro-1H-indole-3-carboxylic acid is a chemical compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by a nitro group at the 6th position and a carboxylic acid group at the 3rd position of the indole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1H-indole-3-carboxylic acid typically involves the nitration of indole derivatives followed by carboxylation. One common method includes the nitration of 1H-indole-3-carboxylic acid using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the 6th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

6-Nitro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid or other acid catalysts.

Major Products Formed

Reduction: 6-Amino-1H-indole-3-carboxylic acid.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Esterification: 6-Nitro-1H-indole-3-carboxylate esters.

科学研究应用

Medicinal Chemistry

6-Nitro-1H-indole-3-carboxylic acid has been studied for its potential as a pharmacological agent due to its structural similarity to various bioactive compounds.

Anticancer Activities

Research indicates that derivatives of nitroindoles exhibit anticancer properties. A study highlighted the compound's ability to inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines, including breast and colon cancer cells .

Neuroprotective Effects

Another significant application is in neuroprotection. This compound has been shown to protect neuronal cells from oxidative stress-induced damage, which is a critical factor in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Biochemical Applications

The compound is utilized in the study of enzyme activities and metabolic pathways.

Enzyme Inhibition

This compound acts as an inhibitor for certain enzymes involved in metabolic processes. For example, it has been reported to inhibit the activity of cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition can be leveraged to study drug interactions and the metabolism of xenobiotics.

Metabolite Studies

As a metabolite, it is involved in various biochemical pathways. Research has shown that it can be conjugated by UDP-glucuronosyltransferases, playing a role in detoxification processes within the liver .

Material Science

In material science, this compound is explored for its potential in synthesizing new materials with unique properties.

Polymer Synthesis

The compound can be used as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been studied to improve the performance of materials used in coatings and composites .

Case Study 1: Anticancer Activity

A study published in Cancer Letters demonstrated that derivatives of 6-nitroindoles showed significant cytotoxicity against human cancer cell lines through apoptosis mechanisms. The study concluded that these compounds could serve as leads for developing new anticancer agents .

Case Study 2: Neuroprotective Mechanisms

Research published in Neuroscience Letters explored the neuroprotective effects of 6-nitroindole derivatives against oxidative stress. The findings indicated that these compounds could mitigate neuronal damage, suggesting their potential use in treating neurodegenerative disorders .

作用机制

The mechanism of action of 6-Nitro-1H-indole-3-carboxylic acid depends on its specific application. In medicinal chemistry, its effects are often related to its ability to interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions with target molecules.

相似化合物的比较

6-Nitro-1H-indole-3-carboxylic acid can be compared with other indole derivatives such as:

1H-Indole-3-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

6-Amino-1H-indole-3-carboxylic acid: Contains an amino group instead of a nitro group, which can lead to different biological activities and chemical reactivity.

Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups and biological roles.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

生物活性

6-Nitro-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its derivatives have been studied for potential applications in cancer therapy, antibacterial properties, and other therapeutic areas. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇N₃O₄ |

| Molecular Weight | 195.16 g/mol |

| Melting Point | 137-143 °C |

| Boiling Point | 362.6 ± 15.0 °C |

| Density | 1.4 ± 0.1 g/cm³ |

| CAS Number | 4769-96-4 |

Biological Activity Overview

The biological activities of this compound and its derivatives include:

- Anticancer Activity : Several studies have demonstrated that derivatives of indole-3-carboxylic acid exhibit cytotoxic effects against various cancer cell lines, including HeLa and HCT-116 cells. For instance, compounds targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) showed significant antiproliferative effects, with some compounds inducing apoptosis in cancer cells .

- Antibacterial Properties : The compound has also been evaluated for its antibacterial activity against various strains of bacteria, showing promising results in inhibiting bacterial growth .

- Antifungal and Antituberculosis Activities : Research indicates that certain derivatives possess antifungal properties and may be effective against Mycobacterium tuberculosis, suggesting a broad spectrum of antimicrobial activity .

Study on Anticancer Activity

A recent study synthesized several indole derivatives, including this compound derivatives, and evaluated their cytotoxicity using the MTT assay. The results indicated that specific compounds exhibited IC₅₀ values as low as 7.2 µM against MDA-MB-231 (triple-negative breast cancer) cells, outperforming standard treatments such as Sorafenib .

Antibacterial Evaluation

In another study focused on antibacterial properties, researchers tested the efficacy of 6-nitro-1H-indole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) in the micromolar range, indicating potent antibacterial activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. Key findings include:

- Presence of Nitro Group : The nitro group at the 6-position enhances the compound's reactivity and biological activity.

- Substituents on Indole Ring : Variations in substituents can significantly alter the binding affinity to target receptors and enzymes involved in cancer proliferation and bacterial resistance mechanisms.

属性

IUPAC Name |

6-nitro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-9(13)7-4-10-8-3-5(11(14)15)1-2-6(7)8/h1-4,10H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFVAHOPRCFNCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292418 | |

| Record name | 6-nitro-1h-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10242-03-2 | |

| Record name | 6-Nitro-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-1H-indole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10242-03-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-nitro-1h-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。